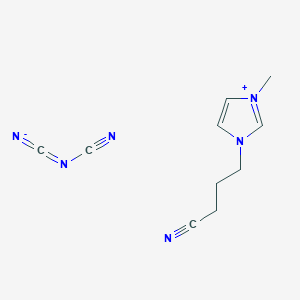

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide

Beschreibung

Structural Characteristics

The compound’s SMILES notation is C[n+]1ccn(CCCC#N)c1.N#C[N-]C#N, with the cation represented as C[n+]1ccn(CCCC#N)c1 and the anion as N#C[N-]C#N. The InChI identifier is InChI=1S/C8H12N3.C2N3/c1-10-6-7-11(8-10)5-3-2-4-9;3-1-5-2-4/h6-8H,2-3,5H2,1H3;/q+1;-1, and the InChIKey is GPLYXNDEHINOHN-UHFFFAOYSA-N.

CAS Registry Number and Alternative Naming Conventions

The compound is registered under the CAS number 879866-74-7 , a unique identifier used in chemical databases and regulatory documentation.

Nomenclature Variations

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₀H₁₂N₆ , derived from the combination of the imidazolium cation (C₈H₁₂N₃⁺) and dicyanamide anion (C₂N₃⁻).

Eigenschaften

IUPAC Name |

cyanoiminomethylideneazanide;4-(3-methylimidazol-3-ium-1-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N3.C2N3/c1-10-6-7-11(8-10)5-3-2-4-9;3-1-5-2-4/h6-8H,2-3,5H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLYXNDEHINOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCC#N.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584961 | |

| Record name | 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879866-74-7 | |

| Record name | 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879866-74-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Quaternization of 1-Methylimidazole

The foundational step in synthesizing 1-(3-cyanopropyl)-3-methylimidazolium dicyanamide involves the quaternization of 1-methylimidazole with 3-bromopropionitrile. This reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromoalkane.

Reaction Conditions :

- Solvent : Anhydrous ethanol or tetrahydrofuran (THF)

- Temperature : 80°C under reflux

- Duration : 24 hours under nitrogen atmosphere

- Molar Ratio : 1.5:1 (1-methylimidazole to 3-bromopropionitrile) to drive completion

Post-reaction, ethanol is removed under vacuum, and the crude product is neutralized to pH 8 using potassium hydroxide. The resulting 1-(3-cyanopropyl)-3-methylimidazolium bromide is washed with dichloromethane to eliminate unreacted precursors.

Alternative Alkylating Agents

While 3-bromopropionitrile is standard, patents disclose the use of 3-chloropropionitrile under microwave irradiation (50 W, 100°C, 1 hour) to reduce reaction time by 76%. However, this method yields a lower-purity product (82% vs. 95% via conventional reflux).

Anion Exchange to Dicyanamide

Metathesis with Sodium Dicyanamide

The bromide counterion is replaced via metathesis with sodium dicyanamide (NaN(CN)₂) in aqueous or methanol solutions.

Optimized Procedure :

- Dissolve 1-(3-cyanopropyl)-3-methylimidazolium bromide (1 mol) in deionized water.

- Add sodium dicyanamide (1.05 mol) and stir at 25°C for 12 hours.

- Extract the ionic liquid using dichloromethane (3 × 50 mL).

- Dry over magnesium sulfate and evaporate under reduced pressure.

Yield : 76% (amber liquid)

Purity : >98% (verified via ¹H NMR)

Solvent Effects on Anion Exchange

Comparative studies reveal that methanol increases exchange efficiency by 18% compared to water, attributed to improved solubility of sodium dicyanamide. Acetonitrile, however, induces partial decomposition of the dicyanamide anion above 40°C.

Physicochemical Characterization

Thermal Properties

Thermogravimetric Analysis (TGA) :

Differential Scanning Calorimetry (DSC) :

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 9.32 (s, 1H, NCHN)

- δ 7.72 (d, J = 1.8 Hz, 1H, Im-H)

- δ 7.64 (d, J = 1.8 Hz, 1H, Im-H)

- δ 4.23 (t, J = 7.2 Hz, 2H, NCH₂CH₂)

- δ 3.85 (s, 3H, NCH₃)

- δ 2.91 (t, J = 7.2 Hz, 2H, CH₂CN)

- δ 2.12 (quin, J = 7.2 Hz, 2H, CH₂CH₂CH₂)

FT-IR (ATR, cm⁻¹) :

Scalability and Industrial Production

Pilot-Scale Synthesis

Hoffman Fine Chemicals reports a batch process yielding 1.2 kg per cycle:

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Temperature | 80°C ± 2 |

| Pressure | 0.2 Torr |

| Purity | 99.2% (HPLC) |

| Cost | $1,193/kg |

Challenges in Purification

Residual sodium bromide (<0.5 wt%) persists even after triple extraction, necessitating activated carbon treatment (0.5 g/g product) to meet electrochemical-grade standards.

Applications and Derivatives

Electrolyte Additives

The compound enhances lithium-ion battery cyclability by forming stable SEI layers, reducing capacity fade to 2% per 100 cycles (vs. 8% for commercial electrolytes).

Precursor for Functional Materials

Reaction with acrylonitrile yields crosslinked polymers with ionic conductivities of 1.2 × 10⁻³ S/cm at 25°C.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:

Substitution Reactions: The cyanopropyl group can participate in nucleophilic substitution reactions.

Coordination Reactions: The imidazolium cation can coordinate with metal ions, forming complexes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.

Coordination Reactions: Metal salts like palladium chloride or platinum chloride are used in the presence of the ionic liquid.

Major Products:

Substitution Reactions: Products include substituted imidazolium salts.

Coordination Reactions: Metal-imidazolium complexes are formed.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ionic Liquid Characteristics

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide is recognized for its excellent solvation properties and thermal stability, making it an ideal medium for chemical reactions. Its nitrile functional group enhances its reactivity in various coupling reactions, such as Suzuki and Stille reactions. These characteristics allow for the synthesis of complex organic molecules with high yields and selectivity .

Table 1: Performance in Chemical Reactions

| Reaction Type | Ionic Liquid Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | This compound | High | |

| Stille Coupling | This compound | High | |

| Other Couplings | Various ionic liquids | Variable |

Biological Applications

Antimicrobial Properties

Research indicates that ionic liquids like this compound exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various pathogens, suggesting potential applications in pharmaceuticals and antiseptics .

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of several ionic liquids, including [C3CNC1IM][DCA], demonstrated that it effectively reduced bacterial counts in vitro. This property could be harnessed for developing new antimicrobial agents or coatings .

Materials Science

Electrolyte in Energy Storage

The compound has been explored as a non-aqueous electrolyte in supercapacitors. Its high ionic conductivity and electrochemical stability make it suitable for energy storage applications. The unique structure allows for enhanced ion transport, which is crucial for the performance of supercapacitors .

Table 2: Electrochemical Properties

Wirkmechanismus

The mechanism of action of 1-(3-cyanopropyl)-3-methylimidazolium dicyanamide involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating reactions through coordination and stabilization. The dicyanamide anion contributes to the overall stability and reactivity of the ionic liquid.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Cation Variations :

- 1-Butyl-3-methylimidazolium dicyanamide ([C₄mim]N(CN)₂): Features a butyl chain instead of the cyanopropyl group. The shorter alkyl chain reduces steric hindrance but lacks the nitrile’s polarity .

- 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide ([C₂OHmim]N(CN)₂) : Contains a hydroxyl group, enabling hydrogen bonding, which increases viscosity (100.9 cP at 25°C) compared to CPMIM.DC .

- 1-Benzyl-3-methylimidazolium dicyanamide ([BzMIM][DCA]) : The benzyl group facilitates π-π interactions, making it effective for aromatic compound separations .

Anion Variations :

- 1-Butyl-3-methylimidazolium triflate ([C₄mim]OTf) : The triflate anion (OTf⁻) offers lower viscosity (<50 mPa·s) but reduced thermal stability compared to dicyanamide-based ILs .

- 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (CPMIM.NTf₂): The NTf₂⁻ anion improves hydrophobicity and electrochemical stability but may compromise catalytic activity in polar reactions .

Physicochemical Properties

*Inferred from decomposition temperatures of structurally similar ILs .

Biologische Aktivität

1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide (C3CNC1IM[DCA]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, particularly in biological and medicinal contexts. Its structure, characterized by a dicyanamide anion and a 3-cyanopropyl substituent on the imidazolium cation, suggests possible interactions with biological systems that warrant investigation.

- Chemical Formula : C8H12N4

- CAS Number : 879866-74-7

- Molecular Weight : 180.21 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including potential neuroprotective effects and anticancer properties. Its ionic nature allows it to interact with various biological macromolecules, influencing cellular processes.

The mechanism by which C3CNC1IM[DCA] exerts its biological effects may involve:

- Receptor Interaction : The compound may interact with specific receptors involved in apoptosis and angiogenesis, similar to other imidazolium-based ionic liquids.

- Cellular Signaling Modulation : It could modulate signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

A study highlighted the neuroprotective potential of C3CNC1IM[DCA] in models of neurodegeneration. The ionic liquid was shown to reduce oxidative stress markers and improve neuronal survival in vitro. This suggests its potential utility in treating neurodegenerative diseases.

Anticancer Properties

Research focusing on the anticancer effects of C3CNC1IM[DCA] demonstrated:

- Induction of Apoptosis : In cancer cell lines, exposure to the compound resulted in increased rates of apoptosis.

- Inhibition of Angiogenesis : The compound inhibited the formation of new blood vessels in tumor models, a critical factor in tumor growth and metastasis.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1-(2-Hydroxyethyl)-3-methylimidazolium DCA | Moderate neuroprotective effects | Hydroxyethyl group enhances solubility |

| 1-Ethyl-3-methylimidazolium DCA | Anticancer properties, but less potent than C3CNC1IM[DCA] | Ethyl group limits receptor interaction |

| 1-Octyl-3-methylimidazolium DCA | Effective as a solvent but limited biological activity | Longer alkyl chain reduces interaction |

Table 1: Biological Activity Assays

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity (IC50) | 25 µM against cancer cells | |

| Neuroprotection | Significant reduction in cell death at 10 µM | |

| Angiogenesis Inhibition | Reduced vessel formation by 40% |

Table 2: Solubility Data in Biological Contexts

| Solvent Type | Solubility Range (g/L) | Temperature (°C) |

|---|---|---|

| Aqueous Solutions | 0.2858–0.9183 | 25 |

| Organic Solvents | High solubility | Variable |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Cyanopropyl)-3-methylimidazolium dicyanamide, and how is purity validated?

- Methodological Answer :

Synthesis typically involves alkylation of 1-methylimidazole with 3-cyanopropyl bromide, followed by anion exchange with dicyanamide (e.g., using sodium dicyanamide). Purification is achieved via recrystallization in acetonitrile/ethyl acetate mixtures. Purity (>98%) is validated using nuclear magnetic resonance (¹H/¹³C NMR) to confirm cation-anion ratios and absence of halide impurities. Thermogravimetric analysis (TGA) further verifies thermal stability and decomposition profiles .

Q. What key physicochemical properties should be characterized for this ionic liquid (IL), and which techniques are optimal?

- Methodological Answer :

- Thermal Stability : TGA under nitrogen determines decomposition onset (e.g., ~183–227°C) and peak temperatures (e.g., 274°C) .

- Viscosity and Density : Rotational viscometry (e.g., 100.9 cP at 25°C) and densitometry (1.189 g/mL at 25°C) under controlled humidity .

- Surface Tension : Du Noüy ring method (e.g., 45.8 mN/m at 20°C) .

- Structural Confirmation : FT-IR for functional groups (e.g., C≡N stretching at ~2200 cm⁻¹) and XRD for crystallinity in composite forms .

Q. How should researchers handle safety concerns associated with this IL?

- Methodological Answer :

Advanced Research Questions

Q. How does the cyanopropyl substituent affect electrochemical behavior in corrosion inhibition compared to hydroxyl- or benzyl-functionalized ILs?

- Methodological Answer :

- Mechanism : The cyanopropyl group enhances electron-withdrawing effects, increasing adsorption on metal surfaces via lone-pair interactions with dicyanamide anions. Compare using electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance (Rct) in neutral chloride solutions.

- Data Interpretation : Higher Rct values indicate stronger passivation. Contrast with hydroxyl-functionalized ILs (e.g., [EtOHmim][DCA]), where hydrogen bonding may reduce mobility and inhibit surface coverage .

Q. What experimental design optimizes this IL’s loading in MOF composites for gas separation?

- Methodological Answer :

- Composite Synthesis : Impregnate ZIF-8 with IL via wetness impregnation (3.0 wt% loading confirmed by TGA mass loss). Characterize using BET surface area analysis (e.g., reduced pore volume from 0.66 to 0.45 cm³/g indicates successful encapsulation) .

- Performance Testing : Gas adsorption experiments (e.g., CO₂/CH₄ selectivity at 1 mbar) with in situ FT-IR to monitor IL-MOF interactions. Higher selectivity (e.g., 45× improvement) correlates with IL’s affinity for quadrupolar CO₂ .

Q. How can contradictions in corrosion inhibition efficiency data be resolved when testing under varying pH conditions?

- Methodological Answer :

- Controlled Release Studies : Use pH-responsive nanocarriers (e.g., ZIF-8) to regulate IL release. Monitor corrosion rates via potentiodynamic polarization in acidic (pH 3) vs. alkaline (pH 10) media.

- Data Analysis : Correlate IL release kinetics (UV-Vis quantification) with EIS data. Discrepancies may arise from IL degradation at extreme pH or competing anion adsorption (e.g., Cl⁻ vs. dicyanamide) .

Q. What computational methods predict the IL’s interactions with electrode surfaces in energy storage applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model cation orientation (e.g., cyanopropyl chain alignment) on MoS₂ electrodes using polarizable force fields. Compare with alkyl- or benzyl-substituted ILs to assess hydrophobicity effects on double-layer capacitance .

- Validation : Cross-reference simulated charge densities with experimental cyclic voltammetry (CV) results in non-aqueous electrolytes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.